Tranilast - 53902-12-8

Tranilast

Catalog Number: EVT-286407
CAS Number: 53902-12-8
Molecular Formula: C18H17NO5
Molecular Weight: 327.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is a synthetic chemical compound primarily known for its anti-allergic properties. [, , ] Originally developed as an anti-inflammatory agent, Tranilast has garnered significant interest within the scientific community for its diverse range of biological activities. [, , , , ] Research has unveiled its potential applications in various fields, including oncology, cardiology, and nephrology, making it a promising subject for further scientific exploration. [, , , , , , , , , , , , , ]

Gemcitabine

Relevance: Studies have shown that Tranilast significantly enhances the sensitivity of pancreatic cancer cells to Gemcitabine by promoting the degradation of Ribonucleotide Reductase 1 (RRM1), a protein that contributes to Gemcitabine resistance. [] This synergistic effect makes the combination of Tranilast and Gemcitabine a potentially effective strategy for treating pancreatic cancer. []

5-Fluorouracil (5-FU)

Relevance: Unlike its synergistic effect with Gemcitabine, Tranilast did not influence the sensitivity of pancreatic cancer cells to 5-FU. [] This suggests that Tranilast's mechanism of action is specific to certain chemotherapeutic agents and may not broadly enhance the efficacy of all anti-cancer drugs.

Cisplatin (CDDP)

Relevance: Similar to 5-FU, Tranilast did not affect the sensitivity of pancreatic cancer cells to Cisplatin. [] This further emphasizes the specific nature of Tranilast's interaction with certain chemotherapy drugs, highlighting the importance of targeted combination therapies.

Irinotecan (CPT-11)

Relevance: Tranilast did not show any influence on the sensitivity of pancreatic cancer cells to Irinotecan. [] This finding, alongside the lack of effect on 5-FU and Cisplatin, suggests that Tranilast does not have a general mechanism of enhancing the cytotoxic effects of chemotherapeutic agents.

Paclitaxel

Relevance: In pancreatic cancer cells, Tranilast treatment did not affect the sensitivity to Paclitaxel. [] This further reinforces the observation that Tranilast's synergistic effects are specific to certain chemotherapeutic agents and not a general characteristic of this anti-allergic drug.

4-Demethyltranilast (N-3)

Relevance: N-3, similar to Tranilast, can inhibit bilirubin glucuronosyltransferase activity, potentially contributing to hyperbilirubinemia. [] This shared metabolic pathway suggests that N-3 could play a role in some of the side effects observed with Tranilast administration.

Bilirubin

Relevance: Both Tranilast and its metabolite N-3 inhibit bilirubin glucuronosyltransferase activity, the enzyme responsible for bilirubin glucuronidation. [] This inhibition can lead to the accumulation of bilirubin in the blood (hyperbilirubinemia), a potential side effect observed in some patients taking Tranilast. []

Transforming Growth Factor-beta (TGF-β)

Relevance: Tranilast has been shown to inhibit the production and signaling of TGF-β. This inhibitory effect is thought to be a key mechanism by which Tranilast exerts its anti-fibrotic and anti-tumor effects. [, , , , ]

Quinapril

Relevance: In a study on rats with renovascular hypertension, both Tranilast and Quinapril reduced left ventricular fibrosis, although only Quinapril significantly reduced blood pressure. [] This suggests that Tranilast's anti-fibrotic effect is independent of its impact on blood pressure, unlike Quinapril. []

Temozolomide (TMZ)

Relevance: Combining Tranilast with TMZ showed a synergistic antiproliferative effect on human GBM cells in vitro. [] This combination therapy also reduced nitric oxide (NO) production, suggesting a potential advantage in reducing TMZ resistance and mitigating side effects. []

Minocycline

Relevance: Clinicians have combined Tranilast with Minocycline to treat severe acne and prevent post-acne scarring. [] While the exact mechanism remains unclear, the combination therapy has shown promising results in reducing inflammation and scar formation. []

Isotretinoin

Relevance: Similar to Minocycline, Isotretinoin is used in combination with Tranilast to treat severe acne and prevent scarring. [] While topical Isotretinoin hasn't shown significant differences compared to other treatments, combining oral Isotretinoin with Tranilast might offer enhanced efficacy. []

Source and Classification

Tranilast is classified as an anti-allergic agent and an anti-fibrotic drug. It is commonly used in the treatment of keloids and hypertrophic scars, conditions characterized by excessive collagen deposition. The compound is derived from the chemical structure that includes a pyridine ring, which contributes to its pharmacological effects. Tranilast has been approved for clinical use in several countries, particularly in Japan, where it is marketed under the name Rizaben by Kissei Pharmaceutical.

Synthesis Analysis

Tranilast can be synthesized through several methods, with one common approach involving the reaction of 3,4-dimethoxyphenylamine with 2-pyridinecarboxylic acid. The synthesis typically follows these steps:

  1. Reagents:
    • 3,4-Dimethoxyphenylamine
    • 2-Pyridinecarboxylic acid
    • Coupling agents (e.g., EDC or DCC) to facilitate the formation of the amide bond.
  2. Procedure:
    • Dissolve 3,4-dimethoxyphenylamine in a suitable solvent (e.g., dichloromethane).
    • Add the coupling agent and 2-pyridinecarboxylic acid.
    • Stir the mixture at room temperature or slightly elevated temperatures for several hours.
    • Purify the resulting product through recrystallization or chromatography.
  3. Yield and Purity: The yield can vary based on reaction conditions but generally ranges from 60% to 90%. Purity is assessed using techniques such as high-performance liquid chromatography.

This synthetic route highlights the importance of controlling reaction parameters such as temperature and time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of tranilast features a pyridine ring attached to a dimethoxyphenyl group through an amide linkage. Key characteristics include:

  • Molecular Formula: C17_{17}H18_{18}N2_{2}O3_{3}
  • Molecular Weight: Approximately 302.34 g/mol
  • Structural Features:
    • The presence of two methoxy groups enhances lipophilicity.
    • The pyridine ring contributes to its biological activity and interaction with various receptors.

The three-dimensional conformation of tranilast allows it to fit into specific binding sites on target proteins, facilitating its mechanism of action.

Chemical Reactions Analysis

Tranilast participates in several chemical reactions primarily related to its role as an inhibitor of collagen synthesis:

  1. Inhibition of TGF-β1 Signaling: Tranilast has been shown to inhibit the release of transforming growth factor beta 1 (TGF-β1), a key regulator in fibrosis. This inhibition reduces downstream signaling pathways that lead to collagen production.
  2. Collagen Synthesis Suppression: Tranilast directly inhibits collagen synthesis in fibroblasts derived from keloids and hypertrophic scars. Studies indicate that it can reduce collagen levels by up to 55% at concentrations around 300 µM over 48 hours.
  3. Interaction with Extracellular Matrix Components: Tranilast modulates the expression of connective tissue growth factor (CTGF), further influencing extracellular matrix accumulation.

These reactions illustrate tranilast's potential as a therapeutic agent in fibrotic diseases.

Mechanism of Action

The mechanism by which tranilast exerts its effects involves multiple pathways:

  • Inhibition of TGF-β1: Tranilast suppresses TGF-β1-induced epithelial-mesenchymal transition (EMT) in various cell types, including lung cancer cells. This suppression leads to decreased invasiveness and reduced fibrosis.
  • Collagen Biosynthesis Inhibition: By targeting fibroblast activity, tranilast reduces collagen biosynthesis through downregulation of key signaling molecules involved in extracellular matrix production.
  • Stress Alleviation in Tumors: Recent studies suggest that tranilast can remodel the tumor microenvironment by reducing mechanical stress and interstitial fluid pressure, thereby improving drug delivery efficacy in cancer therapies.

These mechanisms highlight tranilast's multifaceted role in modulating cellular responses and its potential applications in oncology and dermatology.

Physical and Chemical Properties Analysis

Tranilast exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Approximately 130–132 °C.
  • pH Stability: Stable within a pH range of 4–7, which is relevant for formulation development.

These properties are essential for understanding how tranilast can be effectively formulated for clinical use.

Applications

Tranilast has diverse applications across various fields:

  1. Dermatology: Primarily used for treating keloids and hypertrophic scars due to its ability to inhibit collagen synthesis.
  2. Oncology: Emerging research indicates potential use in cancer therapy by enhancing drug delivery through tumor microenvironment modulation.
  3. Respiratory Diseases: Investigated for its anti-inflammatory properties in conditions like asthma due to its ability to inhibit allergic responses.
  4. Fibrotic Diseases: Potential applications in treating systemic sclerosis and other fibrotic conditions where excessive collagen deposition occurs.

Properties

CAS Number

53902-12-8

Product Name

Tranilast

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

SB-252218; SB 252218; SB252218; MK-341; MK 341; MK341; Tranilast; trans-Tranilast; brand name: Rizaben; Tranilastum; Tranpro.

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.